1-Propylpyridinium tetrafluoroborate, 99%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

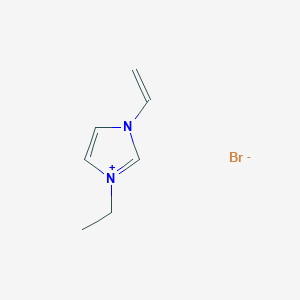

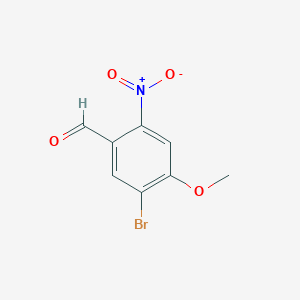

1-Propylpyridinium tetrafluoroborate is an ionic liquid with the molecular formula C8H12BF4N . It has a molecular weight of 208.99 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

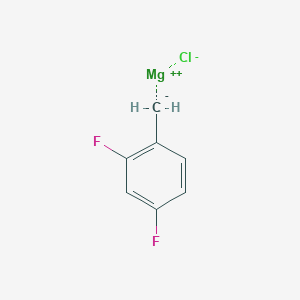

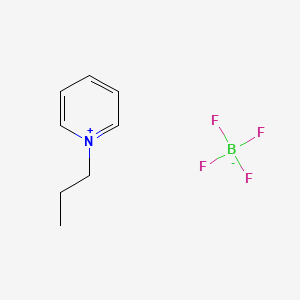

The molecular structure of 1-Propylpyridinium consists of a pyridinium ring with a propyl (three-carbon) chain attached . The tetrafluoroborate anion is a separate entity, consisting of a boron atom surrounded by four fluorine atoms .Physical And Chemical Properties Analysis

1-Propylpyridinium tetrafluoroborate has been characterized thermophysically. Its density, speed of sound, refractive index, surface tension, viscosity, ionic conductivity, and isobaric heat capacity have been determined over the temperature range (278.15 to 338.15) K . It has a melting point below room temperature and decomposes slowly in the presence of water .Wirkmechanismus

Target of Action

1-Propylpyridinium tetrafluoroborate is an ionic liquid, a type of solvent known for its low volatility and high thermal stability . The primary targets of this compound are not well-defined due to the nature of ionic liquids. They don’t typically interact with biological targets in the same way as traditional drugs do. Instead, their effects are often observed at the cellular or organism level .

Mode of Action

The mode of action of 1-Propylpyridinium tetrafluoroborate is not fully understood. As an ionic liquid, it doesn’t interact with specific biological targets like enzymes or receptors. Instead, its effects are likely due to its physicochemical properties, such as its ability to disrupt cellular membranes or interfere with protein function .

Biochemical Pathways

Ionic liquids have been shown to affect various biological processes, including cellular respiration and ion transport

Pharmacokinetics

The thermophysical properties of this compound, such as its density, speed of sound, refractive index, surface tension, viscosity, ionic conductivity, and isobaric heat capacity, have been characterized . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

For example, they can affect the growth and survival of aquatic organisms like Daphnia magna and Vibrio fischeri .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Propylpyridinium tetrafluoroborate. For instance, temperature can affect the compound’s physicochemical properties, which in turn can influence its biological activity . Furthermore, the presence of other substances in the environment can also affect the compound’s behavior .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 1-Propylpyridinium tetrafluoroborate, 99% in laboratory experiments is its non-toxic nature. It is also water-soluble, which makes it ideal for use in aqueous solutions. Additionally, 1-Propylpyridinium tetrafluoroborate, 99% is relatively inexpensive and easy to obtain. However, 1-Propylpyridinium tetrafluoroborate, 99% is not very stable and can degrade over time, so it is important to use it as soon as possible after purchase.

Zukünftige Richtungen

1-Propylpyridinium tetrafluoroborate, 99% has a wide range of potential applications in the field of biochemistry and physiology. Future research could focus on its potential as a drug delivery system or its potential use in the development of new drugs. Additionally, further research could be done on its potential use in the study of enzyme kinetics and its potential as a chelator. Additionally, further research could be done on its potential as an inhibitor of certain biochemical reactions, as well as its potential as an inhibitor of acetylcholinesterase and monoamine oxidase. Finally, further research could be done on its potential as a medium for chemical and biological assays.

Synthesemethoden

1-Propylpyridinium tetrafluoroborate, 99% is synthesized by a method known as the “salt metathesis” reaction. This method involves the reaction of an aqueous solution of 1-propylpyridinium bromide with aqueous tetrafluoroborate. The reaction produces the desired 1-Propylpyridinium tetrafluoroborate, 99% salt, which is then isolated and purified by precipitation.

Wissenschaftliche Forschungsanwendungen

1-Propylpyridinium tetrafluoroborate, 99% is used in a variety of scientific research applications. It is used as a reagent in chemical reactions, as a medium for chemical and biological assays, and as a catalyst in biochemical reactions. It is also used in the synthesis of organic compounds, as well as in the study of enzyme kinetics.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-propylpyridin-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.BF4/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)5/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJJEHLGNUHPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[N+]1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)